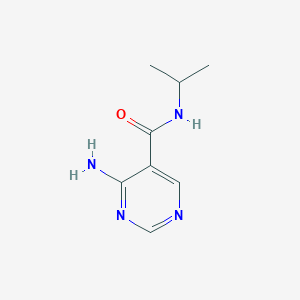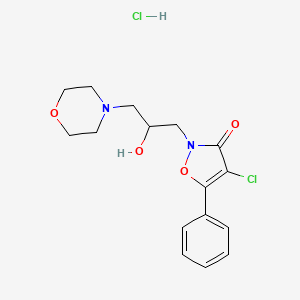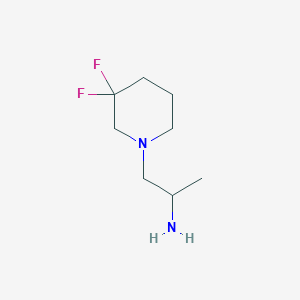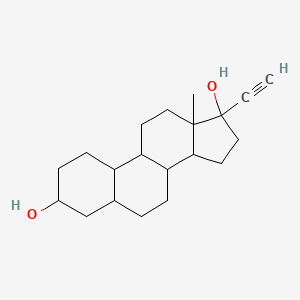
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C({12})H({15})BrN({2})O({3}) It features a pyrrolidine ring attached to a 2-(5-bromo-2-nitrophenoxy)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoro-1-nitrobenzene and 2-pyrrolidin-1-yl-ethanol.
Reaction Conditions: The reaction is carried out in N,N-dimethylformamide (DMF) as the solvent. Cesium carbonate is used as a base.
Procedure: 4-bromo-2-fluoro-1-nitrobenzene is dissolved in DMF, and cesium carbonate is added. The mixture is cooled to 0°C, and 2-pyrrolidin-1-yl-ethanol is added dropwise.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The pyrrolidine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is 1-(2-(5-amino-2-nitrophenoxy)ethyl)pyrrolidine.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its derivatives may be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of 1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and nitro groups can participate in binding interactions, while the pyrrolidine ring can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: Similar structure but lacks the nitro group.
1-(2-(5-Bromo-2-nitrophenyl)pyrrolidine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine is unique due to the presence of both bromine and nitro groups, which can significantly influence its reactivity and interactions in various applications. The combination of these functional groups with the pyrrolidine ring makes it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C12H15BrN2O3 |
|---|---|
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
1-[2-(5-bromo-2-nitrophenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H15BrN2O3/c13-10-3-4-11(15(16)17)12(9-10)18-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 |
InChI-Schlüssel |
RBZGICAPAMIFJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)

![1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12076566.png)


![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)
![Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12076592.png)

![[3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)
![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)




